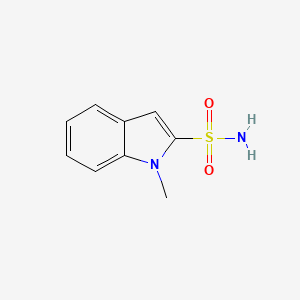![molecular formula C16H30N2O6 B13569458 (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes two tert-butoxycarbonyl (Boc) protected amino groups attached to a hexanoic acid backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the selection of a suitable hexanoic acid derivative, followed by the introduction of Boc-protected amino groups through a series of reactions involving reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the bulk procurement of raw materials, automated reaction setups, and stringent quality control measures to ensure consistency in product quality.
化学反応の分析
Types of Reactions
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups play a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S)-3,6-diaminohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(3S)-3,6-bis({[(benzyloxy)carbonyl]amino})hexanoic acid: Uses benzyloxycarbonyl (Cbz) groups instead of Boc, offering different reactivity and protection properties.
Uniqueness
(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid is unique due to its dual Boc protection, which provides enhanced stability and controlled reactivity. This makes it particularly valuable in synthetic and medicinal chemistry applications where precise control over reaction conditions is essential.
特性
分子式 |
C16H30N2O6 |
|---|---|
分子量 |
346.42 g/mol |
IUPAC名 |
(3S)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 |
InChIキー |
YFYIYQVUQNRKIP-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


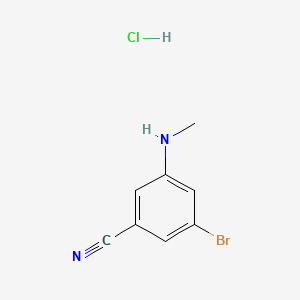
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
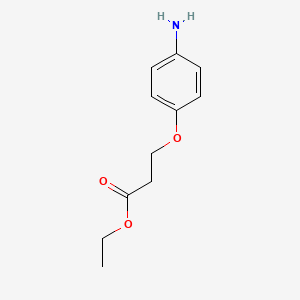
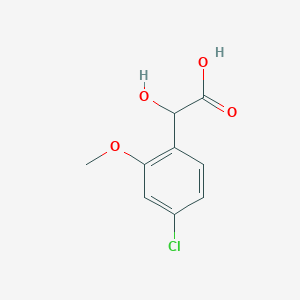
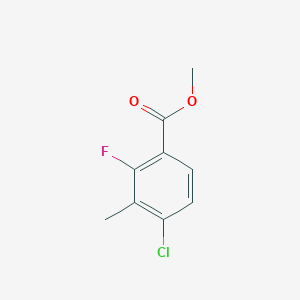
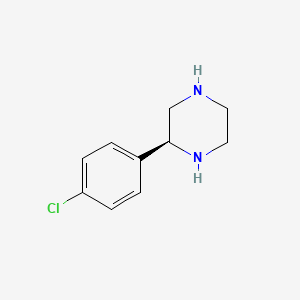
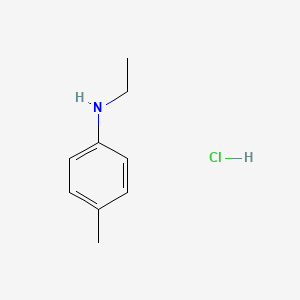
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
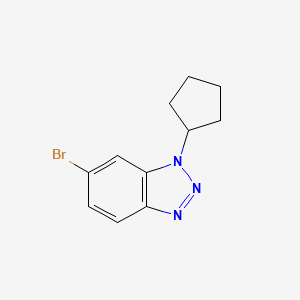
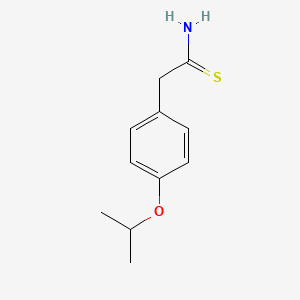
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
